2-(4-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-(4-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through various methods. One common approach involves the cyclization of ortho-substituted benzaldehydes with amines under acidic conditions, followed by nitration and hydroxylation reactions . For example, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to produce isoquinoline derivatives .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves catalytic processes to enhance yield and selectivity. Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, are widely used due to their efficiency and mild reaction conditions . These methods allow for the large-scale production of isoquinoline derivatives with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further undergo various transformations.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), hydrogen gas (H2) with a palladium catalyst.
Substitution reagents: Halogens (Cl2, Br2), alkylating agents (R-X).
Major Products
The major products formed from these reactions include quinones, amino derivatives, and various substituted isoquinoline derivatives .
Scientific Research Applications
2-(4-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to alterations in cellular processes . For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione include other isoquinoline derivatives such as:
1,2,3,4-tetrahydroisoquinoline: Known for its biological activities and use in medicinal chemistry.
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Investigated for its potential therapeutic applications.
Uniqueness
These functional groups enable unique interactions with biological targets and allow for diverse chemical transformations .
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O5/c21-11-6-4-10(5-7-11)19-17(22)13-3-1-2-12-15(20(24)25)9-8-14(16(12)13)18(19)23/h1-9,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYZFEVHUABGSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC=C(C=C4)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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